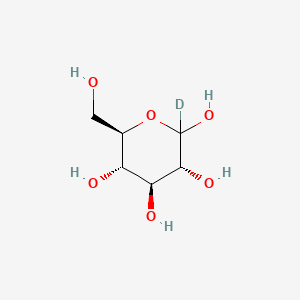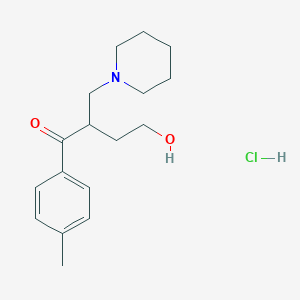
Hydroxymethyl Tolperisone Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of Hydroxymethyl Tolperisone Hydrochloride involves the reaction of Tolperisone Hydrochloride with formaldehyde and sodium borohydride. This reaction results in the formation of this compound, which is then purified using chromatography techniques.Molecular Structure Analysis
The molecular formula of this compound is C16 H23 N O2 . Cl H . The molecular weight is 297.82 .Chemical Reactions Analysis
Tolperisone HCl is more stable in an acidic medium (pH < 4.5). In an alkaline medium (pH 4 to 7), tolperisone breaks down into 4-MMPPO [2methyl-1- (4methylphenyl)-propanone] and piperidine .Physical and Chemical Properties Analysis
The physicochemical properties of Tolperisone hydrochloride have been assessed during pre-formulation studies . The formulated Tolperisone hydrochloride film-coated tablets were found to be acceptable with regard to their physical and chemical properties .Mechanism of Action
Hydroxymethyl Tolperisone Hydrochloride works by blocking the release of acetylcholine at the neuromuscular junction. Acetylcholine is a neurotransmitter responsible for the contraction of muscles. By blocking the release of acetylcholine, this compound causes muscle relaxation.
Safety and Hazards
Properties
CAS No. |
352233-14-8 |
|---|---|
Molecular Formula |
C16H24ClNO2 |
Molecular Weight |
297.82 g/mol |
IUPAC Name |
1-[4-(hydroxymethyl)phenyl]-2-methyl-3-piperidin-1-ylpropan-1-one;hydrochloride |
InChI |
InChI=1S/C16H23NO2.ClH/c1-13(11-17-9-3-2-4-10-17)16(19)15-7-5-14(12-18)6-8-15;/h5-8,13,18H,2-4,9-12H2,1H3;1H |
InChI Key |
YIUNODKPGACPCZ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)C(CCO)CN2CCCCC2.Cl |
Canonical SMILES |
CC(CN1CCCCC1)C(=O)C2=CC=C(C=C2)CO.Cl |
Synonyms |
1-[4-(Hydroxymethyl)phenyl]-2-methyl-3-(1-piperidinyl)-1-propanone Hydrochloride; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B1146245.png)


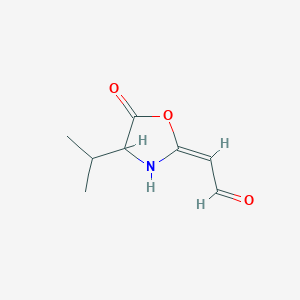
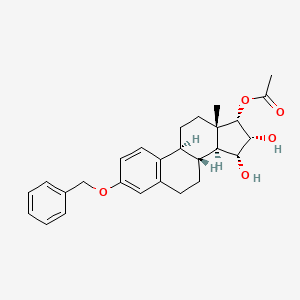
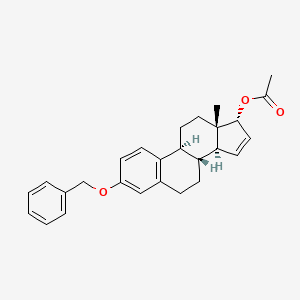
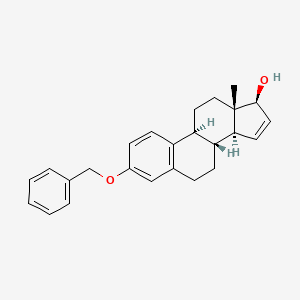
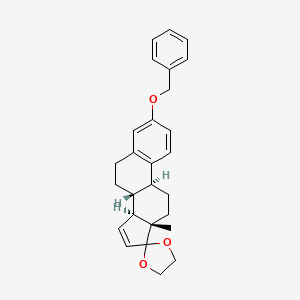
![N,N-Diethyl-1-ethanaminium 3-(2-[(Z)-(5,5-dimethyl-3-((E)-[1-(3-sulfonatopropyl)naphtho[1,2-D][1,3]thiazol-1-ium-2-YL]methylidene)-1-cyclohexen-1-YL)methylidene]naphtho[1,2-D][1,3]thiazol-1-YL)-1-propanesulfonate](/img/structure/B1146260.png)
![D-[3-2H]Glucose](/img/structure/B1146262.png)
![D-[4,5,6,6'-2H4]glucose](/img/structure/B1146263.png)
